
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group at the 1-position, an amino group at the 4-position, and a methyl substituent at the 2-position of the piperidine ring. Such compounds are widely utilized as intermediates in pharmaceutical synthesis due to their versatility in medicinal chemistry. The tert-butyl group enhances stability and facilitates selective deprotection during multi-step syntheses.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly in the field of central nervous system (CNS) agents. Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The exact molecular targets and pathways involved would vary based on the final drug product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate with structurally related tert-butyl piperidine carboxylates from the provided evidence, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Differences
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) Substituents: 4-Amino and 4-pyridin-3-yl groups. Molecular Formula: C₁₅H₂₃N₃O₂; MW: 277.36 g/mol. No GHS hazards reported .
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1) Substituents: 4-Amino and 4-aminomethyl groups. Molecular Formula: C₁₁H₂₃N₃O₂; MW: 229.32 g/mol.
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
- Substituents : 4-Hydroxy and 2-methyl groups.
- Properties : The 2-methyl group introduces steric hindrance, while the 4-hydroxy group enables hydrogen bonding. Used as a pharmaceutical intermediate, with caution advised for research purposes only .
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS 877399-73-0)
- Substituents : 4-Chlorophenyl group.
- Properties : The chlorophenyl group adds hydrophobicity and electron-withdrawing effects, which may influence receptor binding in drug candidates .
Data Table: Comparative Analysis
Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Key Substituents | Applications | Hazards |
---|---|---|---|---|---|---|
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | C₁₅H₂₃N₃O₂ | 277.36 | 4-Amino, 4-pyridin-3-yl | Pharmaceutical research | Not classified |
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | 871115-32-1 | C₁₁H₂₃N₃O₂ | 229.32 | 4-Amino, 4-aminomethyl | Laboratory chemical synthesis | No data available |
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | N/A | C₁₁H₂₁NO₃ | 215.29* | 2-Methyl, 4-hydroxy | Pharmaceutical intermediate | Research use only |
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | 877399-73-0 | C₁₆H₂₂ClNO₂ | 295.81* | 4-Chlorophenyl | Chemical intermediate | Not specified |
*Molecular weights inferred from standard atomic masses where explicit data were unavailable.
Key Findings
- Substituent Impact: Amino Groups: Enhance reactivity in nucleophilic substitutions or as hydrogen-bond donors (e.g., 4-amino derivatives in and ). Aromatic/Heteroaromatic Groups: Improve binding affinity in drug-receptor interactions (e.g., pyridinyl in ). Steric Effects: 2-Methyl groups (as in ) may reduce conformational flexibility, influencing selectivity in synthesis .
- Applications : Primarily used as pharmaceutical intermediates or laboratory chemicals, highlighting their role in drug discovery pipelines .
Biological Activity
Tert-butyl 4-amino-2-methylpiperidine-1-carboxylate (TBAMP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of various pharmaceuticals and has been studied for its interactions with biological targets, particularly enzymes and receptors. This article delves into the biological activity of TBAMP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TBAMP is characterized by the presence of a tert-butyl group, an amino group, and a methyl substitution on the piperidine ring. Its molecular formula is with a molecular weight of approximately 257.33 g/mol. The specific stereochemistry of TBAMP may influence its biological interactions and efficacy.
The biological activity of TBAMP is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activities.
- Enzyme Inhibition : TBAMP has been investigated for its inhibitory effects on cholinesterases, which are critical in neurotransmission. Studies indicate that it may exhibit mixed-type reversible inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially beneficial in treating neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : TBAMP's structure allows it to bind to various receptors, influencing physiological processes. For instance, it may affect γ-aminobutyric acid type A (GABAAR) receptors, which are essential for inhibitory neurotransmission in the central nervous system .
Biological Activity Studies
Research has focused on evaluating the biological activity of TBAMP through various assays and models:
Table 1: Summary of Biological Activity Findings
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective properties of TBAMP, it was found to reduce oxidative stress markers in neuronal cell cultures. The compound demonstrated a significant decrease in reactive oxygen species (ROS), suggesting its potential role in protecting neurons from damage associated with neurodegenerative diseases .
- Anticholinesterase Activity : Research involving TBAMP highlighted its potential as an anticholinesterase agent. The compound was shown to inhibit both AChE and BChE effectively, indicating its promise for further development as a therapeutic agent for conditions characterized by cholinergic deficits.
Pharmacokinetics and Bioavailability
TBAMP exhibits properties that suggest it can cross the blood-brain barrier, which is crucial for drugs targeting central nervous system disorders. Investigations into its pharmacokinetics reveal that it may act as a substrate for certain transport proteins, influencing its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
tert-butyl 4-amino-2-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIPSHDJYIEDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718859 | |
Record name | tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-04-6 | |
Record name | 1,1-Dimethylethyl 4-amino-2-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-2-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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